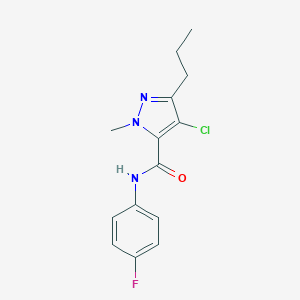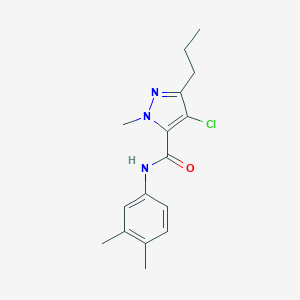
4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone, also known as PD173074, is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) tyrosine kinase. This compound has been extensively studied for its potential as a therapeutic agent in various types of cancer and other diseases.
Mecanismo De Acción
4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone selectively binds to the ATP-binding site of FGFR tyrosine kinase, inhibiting its activity and downstream signaling pathways. This leads to the inhibition of cancer cell growth and survival. 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has been shown to be highly specific for FGFR tyrosine kinase, with little or no activity against other tyrosine kinases.
Biochemical and Physiological Effects:
4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has been shown to inhibit cancer cell growth and induce apoptosis in various types of cancer cells. It has also been shown to inhibit tumor angiogenesis and metastasis. In addition, 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has been investigated for its potential to treat pulmonary fibrosis by inhibiting fibroblast proliferation and collagen deposition. 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has several advantages for lab experiments, including its high specificity for FGFR tyrosine kinase and its ability to inhibit cancer cell growth and survival. However, 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone research. One potential direction is the development of 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone could be investigated for its potential to treat other diseases, such as pulmonary fibrosis and Alzheimer's disease.
Métodos De Síntesis
4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone can be synthesized using a multi-step process. The first step involves the protection of the pyridazinone ring with an acetyl group, followed by the chlorination of the 4-position of the pyridazinone ring. The resulting compound is then reacted with 4,6-diethoxy-2-pyrimidinamine and 3,4-dimethylphenol to form 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone.
Aplicaciones Científicas De Investigación
4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has been extensively studied for its potential as a therapeutic agent in various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been investigated for its potential as a treatment for other diseases, such as pulmonary fibrosis and Alzheimer's disease. 4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone has been shown to inhibit FGFR tyrosine kinase activity, which plays a crucial role in cancer cell growth and survival.
Propiedades
Nombre del producto |
4-chloro-2-(4,6-diethoxy-2-pyrimidinyl)-5-(3,4-dimethylphenoxy)-3(2H)-pyridazinone |
|---|---|
Fórmula molecular |
C20H21ClN4O4 |
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
4-chloro-2-(4,6-diethoxypyrimidin-2-yl)-5-(3,4-dimethylphenoxy)pyridazin-3-one |
InChI |
InChI=1S/C20H21ClN4O4/c1-5-27-16-10-17(28-6-2)24-20(23-16)25-19(26)18(21)15(11-22-25)29-14-8-7-12(3)13(4)9-14/h7-11H,5-6H2,1-4H3 |
Clave InChI |
VJSUPNLSOFCAHW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=NC(=N1)N2C(=O)C(=C(C=N2)OC3=CC(=C(C=C3)C)C)Cl)OCC |
SMILES canónico |
CCOC1=CC(=NC(=N1)N2C(=O)C(=C(C=N2)OC3=CC(=C(C=C3)C)C)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![ethyl 5-methyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287632.png)
![4-chloro-5-ethoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287634.png)
![5-amino-3-ethyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287636.png)
![6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287638.png)
![6-(4-Methoxybenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287641.png)
![6-(4-Methoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287645.png)
![6-Benzyl-3-(2-ethyl-5-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287647.png)
![6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287648.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287649.png)
![ethyl 5-amino-1-[2-(methylsulfanyl)-6-phenoxy-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287650.png)
![2,5-Dimethylphenyl 2-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl sulfide](/img/structure/B287652.png)